Sodium 2-(pyridin-4-yl)ethane-1-sulfinate

Description

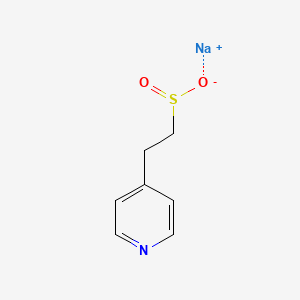

Sodium 2-(pyridin-4-yl)ethane-1-sulfinate is an organosulfinate salt featuring a pyridine ring linked to a sulfinate group via an ethylene bridge. The pyridine moiety enhances solubility in polar solvents and may influence electronic interactions in reactions.

Properties

Molecular Formula |

C7H8NNaO2S |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

sodium;2-pyridin-4-ylethanesulfinate |

InChI |

InChI=1S/C7H9NO2S.Na/c9-11(10)6-3-7-1-4-8-5-2-7;/h1-2,4-5H,3,6H2,(H,9,10);/q;+1/p-1 |

InChI Key |

NCZGQKXUZZJOSD-UHFFFAOYSA-M |

Canonical SMILES |

C1=CN=CC=C1CCS(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(pyridin-4-yl)ethane-1-sulfinate typically involves the reaction of pyridin-4-yl-ethanol with sodium sulfite under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(pyridin-4-yl)ethane-1-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form sulfinate esters.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 2-(pyridin-4-yl)ethane-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Sodium 2-(pyridin-4-yl)ethane-1-sulfinate exerts its effects involves its ability to act as a nucleophile and participate in various chemical reactions. The compound targets specific molecular pathways, including enzyme-catalyzed reactions and protein-ligand interactions . Its unique structure allows it to interact with a wide range of biological molecules, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Sodium 2-(pyridin-4-yl)ethane-1-sulfinate, comparisons are drawn to structurally related compounds, such as Ethyl 2-(piperidin-4-yl)acetate (discussed in ), which shares a heterocyclic backbone but differs in functional groups and substituents.

Structural and Functional Differences

Heterocyclic Core: this compound contains a pyridine ring (aromatic, planar, and electron-deficient), which contrasts with the piperidine ring (saturated, non-aromatic, and basic) in Ethyl 2-(piperidin-4-yl)acetate . The pyridine ring’s electron-withdrawing nature may reduce nucleophilicity at adjacent positions compared to piperidine’s electron-rich nitrogen.

Functional Groups :

- The sulfinate group (-SO₂⁻Na⁺) in the sodium compound is ionic and polar, favoring aqueous solubility and reactivity in polar solvents. In contrast, the ester group (-COOEt) in Ethyl 2-(piperidin-4-yl)acetate is hydrolytically labile and less polar .

Physicochemical Properties

While direct data for this compound are unavailable, inferences can be made using Ethyl 2-(piperidin-4-yl)acetate as a reference (Table 1):

Research Findings and Limitations

- Evidence Gaps: The provided evidence lacks data on this compound, necessitating reliance on structural analogs.

Biological Activity

Sodium 2-(pyridin-4-yl)ethane-1-sulfinate is an organosulfur compound characterized by a pyridine ring linked to an ethane sulfinic acid structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the biological activity of this compound, summarizing relevant data, case studies, and research findings.

- Molecular Formula : CHNNaOS

- Molecular Weight : Approximately 193.20 g/mol

- Structure : The compound features a sulfinic acid functional group that enhances its reactivity and utility in various chemical reactions.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a variety of pathogens. Research indicates that compounds containing pyridine rings often exhibit enhanced antibacterial properties due to their ability to interact with microbial cell membranes and inhibit essential cellular functions.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 75 μg/mL | |

| Escherichia coli | 100 μg/mL | |

| Pseudomonas aeruginosa | 50 μg/mL | |

| Candida albicans | 80 μg/mL |

These results indicate that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal strains.

Antiviral Activity

The antiviral potential of this compound is also noteworthy. Recent studies have focused on its efficacy against various viral infections, including those caused by coronaviruses.

Case Study: Antiviral Efficacy Against SARS-CoV-2

A study investigated the potential of sodium sulfinates in inhibiting viral replication. The findings indicated that compounds similar to this compound could reduce viral load in infected cells by interfering with viral entry mechanisms and replication processes. The exact mechanism remains under investigation, but preliminary results suggest that the sulfinic acid group may play a crucial role in disrupting viral envelope integrity.

The biological activity of this compound is attributed to its ability to form reactive sulfur species that can interact with cellular components. These interactions may lead to:

- Inhibition of Enzymatic Activity : By modifying thiol groups in proteins, the compound can inhibit key enzymes involved in microbial metabolism.

- Membrane Disruption : The compound's amphiphilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : The presence of the sulfinic acid functional group may promote ROS generation, contributing to oxidative stress in microbial cells.

Q & A

Q. How can researchers optimize the synthesis of Sodium 2-(pyridin-4-yl)ethane-1-sulfinate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as solvent polarity (e.g., methanol/water mixtures), temperature (controlled reflux conditions), and stoichiometric ratios of sulfonylating agents. Purification can be achieved via recrystallization using ethanol/water systems or column chromatography with silica gel (eluent: dichloromethane/methanol gradients). Analytical techniques like NMR (¹H/¹³C) and LC-MS should confirm purity and structural integrity .

Q. What purification techniques are most effective for isolating this compound from reaction byproducts?

- Methodological Answer : Precipitation in polar solvents (e.g., acetone) followed by vacuum filtration is effective for bulk isolation. For trace impurities, ion-exchange chromatography or reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) can resolve sulfinate salts from unreacted precursors .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, employing the full-matrix least-squares method to model anisotropic displacement parameters. Validate hydrogen bonding networks using Mercury or Olex2 .

Q. What analytical strategies resolve contradictions between NMR and X-ray crystallography data for this compound?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., sulfinate group rotation in solution). Perform variable-temperature NMR to detect conformational changes. Compare X-ray-derived torsion angles with DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G* basis set). Use SHELXL 's TWIN/BASF commands to refine twinned crystals if needed .

Q. How can researchers design experiments to study the sulfinate group's nucleophilic reactivity in cross-coupling reactions?

- Methodological Answer : Conduct kinetic studies under controlled pH (e.g., phosphate buffer, pH 7.4) with electrophilic partners (e.g., aryl halides). Monitor reaction progress via in situ ¹⁹F NMR (if fluorinated substrates are used) or LC-MS. Compare activation energies (Arrhenius plots) to distinguish between SN2 and radical mechanisms .

Q. What chromatographic methods are suitable for quantifying trace impurities in this compound batches?

Q. How can the compound's potential as a kinase inhibitor be evaluated in biochemical assays?

- Methodological Answer : Perform in vitro kinase inhibition assays (e.g., ADP-Glo™) against target kinases (e.g., EGFR or JAK2). Use IC50 determination via dose-response curves (0.1–100 µM range). Validate selectivity via kinome-wide profiling (Eurofins KinaseProfiler™). Structural analogs in provide guidance on scaffold modifications .

Data Presentation & Validation

Q. What statistical methods should be applied to validate reproducibility in synthesis or bioactivity data?

- Methodological Answer : Use Student’s t-test for pairwise comparisons (e.g., yield differences between solvent systems) and ANOVA for multi-variable experiments (e.g., temperature/pH interactions). Report confidence intervals (95%) and R² values for linear regressions. Raw data should be archived in supplemental materials per Beilstein Journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.